![molecular formula C20H13NS B14762341 14H-Dibenzo[a,j]phenothiazine CAS No. 224-62-4](/img/structure/B14762341.png)
14H-Dibenzo[a,j]phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14H-Dibenzo[a,j]phenothiazine is a heterocyclic compound that belongs to the phenothiazine family. It is characterized by a tricyclic structure consisting of two benzene rings fused to a central thiazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14H-Dibenzo[a,j]phenothiazine typically involves the fusion of phenothiazine with additional aromatic rings. One common method is the ring-fusion approach, which extends the conjugation length of phenothiazines. This method involves the use of specific catalysts and reaction conditions to achieve the desired structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 14H-Dibenzo[a,j]phenothiazine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and halogenated compounds .
Scientific Research Applications
14H-Dibenzo[a,j]phenothiazine has been widely studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 14H-Dibenzo[a,j]phenothiazine involves its interaction with specific molecular targets and pathways. Its unique electronic properties allow it to participate in electron transfer reactions, making it an effective catalyst and probe. The compound’s structure enables it to interact with various biological molecules, leading to its potential therapeutic effects .
Comparison with Similar Compounds
14H-Dibenzo[a,j]phenothiazine can be compared with other similar compounds, such as:
Phenothiazine: A simpler structure with fewer fused rings, used in various medicinal applications.
Dibenzo[b,i]phenothiazine: Another extended phenothiazine with different electronic properties.
Naphtho[2,3-b]phenothiazine: A compound with additional naphthalene rings, used in optoelectronic applications.
Uniqueness: this compound is unique due to its extended conjugation and specific electronic properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
224-62-4 |
|---|---|
Molecular Formula |
C20H13NS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
13-thia-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene |
InChI |
InChI=1S/C20H13NS/c1-3-7-15-13(5-1)9-11-17-19(15)21-20-16-8-4-2-6-14(16)10-12-18(20)22-17/h1-12,21H |
InChI Key |
FCTDXVQYLPZTNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=C(S3)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


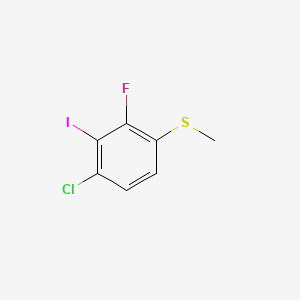
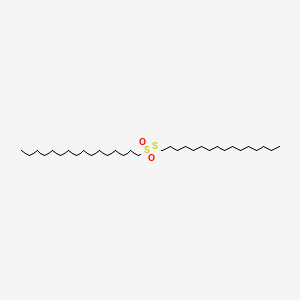

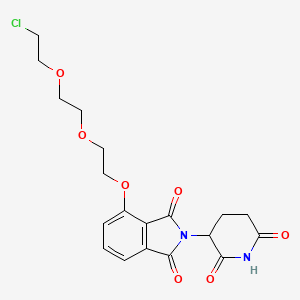
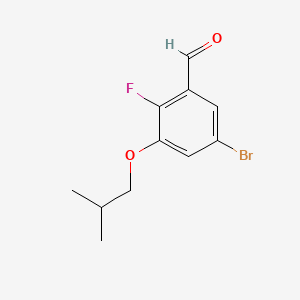
![2-(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14762293.png)
![[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B14762295.png)


![4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14762314.png)
![4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate](/img/structure/B14762317.png)
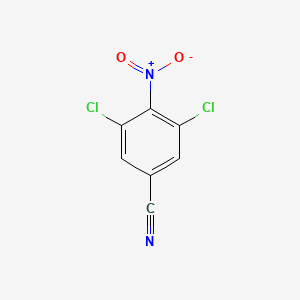
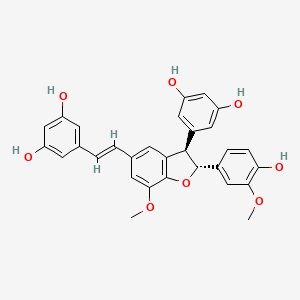
![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14762339.png)
